3-Oxo-2-phenylpentanenitrile
Description
3-Oxo-2-phenylpentanenitrile is a nitrile-containing ketone derivative characterized by a phenyl group at the 2-position and a ketone moiety at the 3-position of a pentanenitrile backbone. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. Its reactivity stems from the electron-withdrawing nitrile group and the ketone functionality, which facilitate nucleophilic additions and cyclization reactions.
Properties
CAS No. |
6277-02-7 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-oxo-2-phenylpentanenitrile |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
InChI Key |
CDTCQMCSOFAGDD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C#N)C1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=CC=C1 |
Other CAS No. |
6277-02-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 3-Oxo-2-phenylpentanenitrile, differing primarily in substituents and backbone modifications:
Reactivity and Functional Group Analysis
- Nitrile Group : All compounds feature a nitrile group, enabling participation in Strecker synthesis or hydrolysis to carboxylic acids.
- Ketone vs. Amide: this compound’s ketone allows aldol condensations, while analogues like 2-Cyano-N-benzyl-acetamide (3d) replace the ketone with an amide, shifting reactivity toward peptide coupling.
- Substituent Effects : Electron-donating groups (e.g., methoxy in 5-(4-Methoxyphenyl)-3-oxo-pentanenitrile) increase solubility but reduce electrophilicity at the ketone . Conversely, halogenated or trifluoromethyl groups (e.g., 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane) enhance lipophilicity and stability .
Critical Analysis of Evidence Limitations
The provided literature lacks direct experimental data (e.g., spectroscopic, thermodynamic) for this compound, necessitating extrapolation from structural analogues.
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